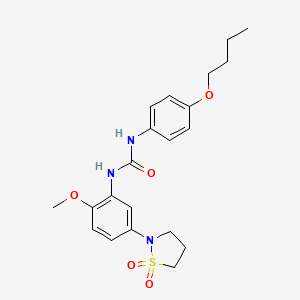
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea-based compound that has been synthesized using various methods, and its potential applications have been explored in different fields of research.
Mechanism Of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been explored in different studies. It has been reported to inhibit the activity of certain enzymes such as aldose reductase and protein tyrosine phosphatase 1B, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are associated with the development of various diseases. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity, which are important factors in the management of diabetes.
Advantages And Limitations For Lab Experiments
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Additionally, this compound exhibits potent biological activities, which make it an attractive compound for further research. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the research on 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea. One of the directions is to explore its potential use as an anti-cancer agent, as it has been found to exhibit anti-tumor activity in different studies. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, further studies are needed to explore its potential use as an anti-diabetic agent and to investigate its mechanism of action in regulating cellular energy metabolism. Overall, the research on 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has the potential to provide valuable insights into the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been reported using different methods. One of the methods involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 4-butoxyphenyl isocyanate in the presence of a base. Another method involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenylamine with 4-butoxyphenyl isocyanate in the presence of a catalyst. The synthesis of this compound has been reported to yield a white crystalline solid, which has been characterized using different analytical techniques such as NMR, IR, and MS.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been explored for its potential applications in different fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human gastric cancer cells by inducing apoptosis. Another study conducted by Jiang et al. reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been explored for its potential use as an anti-diabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-4-13-29-18-9-6-16(7-10-18)22-21(25)23-19-15-17(8-11-20(19)28-2)24-12-5-14-30(24,26)27/h6-11,15H,3-5,12-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLEGGSXRCOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

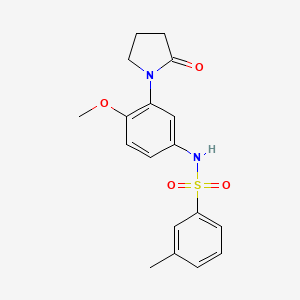
![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

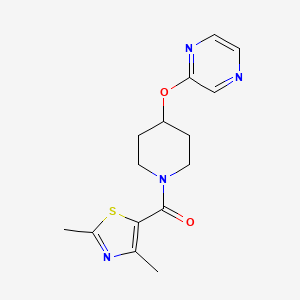
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)
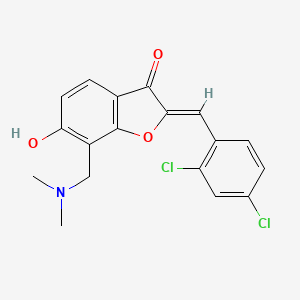
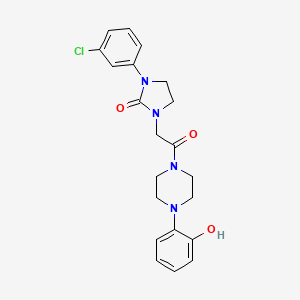
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

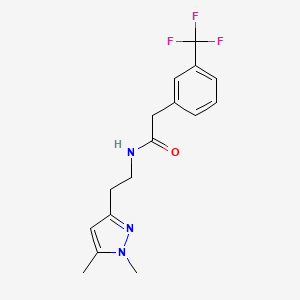
![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)